An In-Depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride
An In-Depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a key building block in modern medicinal chemistry and agrochemical synthesis. This document moves beyond a simple datasheet to offer practical insights into its physicochemical properties, synthesis, handling, and applications, grounded in established scientific principles.
Core Molecular Characteristics
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is the hydrochloride salt of the parent amine, (5-(Trifluoromethyl)pyridin-2-yl)methanamine. The presence of the trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex molecules.
Structural Representation & Key Identifiers
The chemical structure of the cation is depicted below:
Caption: Chemical structure of the (5-(Trifluoromethyl)pyridin-2-yl)methanaminium cation.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride | - |
| CAS Number | 1350637-24-9 | Parchem |
| Molecular Formula | C₇H₉Cl₂F₃N₂ | - |
| Molecular Weight | 249.06 g/mol | Fluorochem[1] |
| Parent Amine CAS | 164341-39-3 | PubChem[2] |
| Parent Amine Formula | C₇H₇F₃N₂ | PubChem[2] |
| Parent Amine Mol. Wt. | 176.14 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid that may decompose. | - |
| Boiling Point (Parent Amine) | 200.3 ± 35.0 °C (Predicted) | ChemicalBook[3] |
| pKa (Parent Amine) | 8.27 ± 0.39 (Predicted) | ChemicalBook[3] |
Scientific and Industrial Significance
The trifluoromethyl group is a cornerstone of modern drug design due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The title compound serves as a critical intermediate for introducing the 5-(trifluoromethyl)pyridin-2-yl)methyl moiety into new chemical entities.
Trifluoromethylpyridine (TFMP) derivatives are integral to numerous agrochemicals and pharmaceuticals.[4] For instance, they form the backbone of various herbicides and insecticides.[5] In the pharmaceutical realm, the unique electronic properties and metabolic stability conferred by the TFMP group are highly sought after in the development of novel therapeutics.[4]
Synthesis and Handling
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology (Illustrative):
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Nitromethane Addition: 2-chloro-5-(trifluoromethyl)pyridine is reacted with nitromethane in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like DMF or DMSO. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chlorine atom.
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Reduction and Salt Formation: The resulting 2-(nitromethyl)-5-(trifluoromethyl)pyridine intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is carried out in a solvent that contains a source of hydrochloric acid (e.g., HCl in ethanol or dioxane) to directly yield the dihydrochloride salt upon reduction of the nitro group to an amine.
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Isolation and Purification: The final product is typically isolated by filtration to remove the catalyst, followed by precipitation from the reaction mixture, often by the addition of a less polar solvent. Recrystallization can be employed for further purification.
Safe Handling and Storage
As a responsible Senior Application Scientist, it is imperative to emphasize the following safety protocols. The safety data for the parent amine provides a strong basis for handling the dihydrochloride salt.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Hazard Statements (based on parent amine):
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Analytical Characterization (Predicted)
While specific experimental spectra for the dihydrochloride are not publicly available, the following are expected characteristics based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
A proton NMR spectrum in a solvent like D₂O or DMSO-d₆ would be expected to show:
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A singlet for the methylene (-CH₂-) protons.
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Distinct aromatic proton signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and aminomethyl groups.
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A broad signal for the ammonium (-NH₃⁺) protons, which may exchange with solvent protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic peaks for:
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N-H stretching of the ammonium group (broad band).
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C-H stretching of the aromatic and methylene groups.
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C=N and C=C stretching of the pyridine ring.
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Strong C-F stretching bands associated with the trifluoromethyl group.
Solubility Profile
As a dihydrochloride salt, the compound's solubility is significantly different from its parent amine.
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Aqueous Solubility: Expected to be highly soluble in water due to the ionic nature of the salt.
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Organic Solubility: Generally, amine salts have lower solubility in non-polar organic solvents. It is expected to be sparingly soluble in solvents like dichloromethane and chloroform, and likely insoluble in hexane and diethyl ether. It may show some solubility in polar protic solvents like methanol and ethanol.
Conclusion and Future Perspectives
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a valuable and versatile building block for chemical synthesis. Its utility stems from the desirable properties imparted by the trifluoromethylpyridine moiety. While detailed experimental data on the dihydrochloride salt is limited in the public domain, this guide provides a robust framework for its synthesis, handling, and characterization based on established chemical principles and data from closely related compounds. Further research into the experimental determination of its physicochemical properties would be a valuable contribution to the scientific community.
References
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Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. [Link]
-
[5-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
CAS NA (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. Anant Pharmaceuticals Pvt. Ltd.[Link]
-
Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. ResearchGate. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). [Link]
-
Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
2-Pyridinemethanamine. PubChem. [Link]
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4-(AMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. precisionFDA. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
